molecular formula C17H26N2S B12917878 (3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine CAS No. 820979-85-9

(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine

Cat. No.: B12917878
CAS No.: 820979-85-9
M. Wt: 290.5 g/mol
InChI Key: XLSDUORUTGWQDN-INIZCTEOSA-N
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Description

(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring, a cyclopentyl group, and a benzyl group substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions. This step often requires the use of strong bases and appropriate alkyl halides.

    Attachment of the Benzyl Group with Methylthio Substitution: The benzyl group with a methylthio substitution can be introduced through nucleophilic substitution reactions. This step may involve the use of reagents such as sodium hydride (NaH) and methylthiobenzyl chloride.

Industrial Production Methods

Industrial production of (S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), methylthiobenzyl chloride

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of various substituted benzyl derivatives

Scientific Research Applications

(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Hexyl-1-benzylpyrrolidin-3-amine
  • N-Benzyl-1-cyclohexylpyrrolidin-3-amine
  • N-Hexyl-1-(3-methoxybenzyl)pyrrolidin-3-amine

Uniqueness

(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine is unique due to the presence of the cyclopentyl group and the methylthio substitution on the benzyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

820979-85-9

Molecular Formula

C17H26N2S

Molecular Weight

290.5 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C17H26N2S/c1-20-17-9-5-2-6-14(17)13-19(15-7-3-4-8-15)16-10-11-18-12-16/h2,5-6,9,15-16,18H,3-4,7-8,10-13H2,1H3/t16-/m0/s1

InChI Key

XLSDUORUTGWQDN-INIZCTEOSA-N

Isomeric SMILES

CSC1=CC=CC=C1CN([C@H]2CCNC2)C3CCCC3

Canonical SMILES

CSC1=CC=CC=C1CN(C2CCCC2)C3CCNC3

Origin of Product

United States

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